![molecular formula C20H21N5O3S B2714319 3-{[6-(azepan-1-ylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]methyl}benzonitrile CAS No. 1251620-11-7](/img/structure/B2714319.png)
3-{[6-(azepan-1-ylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]methyl}benzonitrile
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Overview
Description
The compound “3-{[6-(azepan-1-ylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]methyl}benzonitrile” is a chemical compound with the CAS number 1251620-11-7. It is a part of the [1,2,4]triazolo[4,3-a]pyridine family .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups including an azepan-1-ylsulfonyl group and a [1,2,4]triazolo[4,3-a]pyridin-2(3H)-one group . The molecular weight of a similar compound, 8-(Azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one, is 296.35 .Scientific Research Applications
Antibacterial Activity
Infectious diseases continue to challenge human health, necessitating the development of novel antimicrobial agents. Researchers have synthesized a series of triazolo [4,3-a]pyrazine derivatives and characterized their structures using techniques like melting point determination, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . These compounds were then evaluated for in vitro antibacterial activity.
Among the tested compounds, some exhibited moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, compound 2e demonstrated superior antibacterial efficacy, with minimum inhibitory concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to the first-line antibacterial agent ampicillin. The structure–activity relationship of these triazolo [4,3-a]pyrazine derivatives was also investigated .
Synthetic Chemistry
The synthesis of triazoles, including triazolo [4,3-a]pyrazines, has attracted interest in the field of synthetic chemistry. Researchers have explored various methods to access these compounds, such as enamine-mediated [3 + 2]-cycloaddition reactions and organocatalytic enamine azide reactions . These synthetic approaches enable the preparation of diverse triazolo [4,3-a]pyrazine derivatives for further investigations.
Pharmacological Studies
Triazolo [4,3-a]pyrazine derivatives have shown promise in various pharmacological contexts:
Future Directions
properties
IUPAC Name |
3-[[6-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c21-13-16-6-5-7-17(12-16)14-25-20(26)24-15-18(8-9-19(24)22-25)29(27,28)23-10-3-1-2-4-11-23/h5-9,12,15H,1-4,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLAMPCNHHAOKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)C#N)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}benzonitrile |
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